Enhanced Steric Accessibility for Labeling Crowded Biomolecular Environments Compared to Biotin-PEG2-C6-azide
Biotin-PEG2-azide lacks the hydrophobic C6 alkyl chain extension found in its close analog Biotin-PEG2-C6-azide. This structural difference results in a more compact molecular design, making Biotin-PEG2 specifically recommended for labeling reactions where spatial constraints or steric hindrance limit the accessibility of bulkier probes .
| Evidence Dimension | Molecular compactness and steric accessibility for labeling |
|---|---|
| Target Compound Data | Molecular Weight 400.5 g/mol; structure: Biotin-PEG2-N3 (no C6 alkyl extension). Described as 'minimalist design' and 'compact molecule' suitable for labeling small molecules or targets in crowded environments . |
| Comparator Or Baseline | Biotin-PEG2-C6-azide (MW 513.66 g/mol); contains an additional hydrophobic C6 alkyl chain between PEG2 and azide . |
| Quantified Difference | The absence of the C6 chain reduces the linker length by approximately 6 methylene units (~7.2 Å extended) and decreases molecular weight by ~113.2 g/mol. Specific improvement in labeling efficiency under steric restriction is qualitatively asserted by the manufacturer but no independent quantitative comparative kinetic data were identified from primary literature . |
| Conditions | Manufacturer-stated suitability for 'labeling reactions sensitive to steric hindrance'; no head-to-head kinetic study available . |
Why This Matters
For users labeling small molecules, intracellular targets, or densely functionalized surfaces, the minimized steric footprint of Biotin-PEG2-azide reduces the risk of failed conjugation due to spatial incompatibility, directly influencing procurement decisions when working in sterically constrained systems.
